molecular formula C25H17ClFN3O3S B2794110 2-Amino-4-(2-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893293-41-9

2-Amino-4-(2-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Número de catálogo: B2794110
Número CAS: 893293-41-9
Peso molecular: 493.94
Clave InChI: RHOVMSYQFSNQQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-4-(2-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a heterocyclic compound featuring a fused pyrano-benzothiazine scaffold. Its structure incorporates a 2-chlorophenyl substituent at position 4 and a 4-fluorobenzyl group at position 6, with a nitrile group at position 2. This compound is synthesized via a multistep protocol involving methyl anthranilate, methanesulfonyl chloride, and subsequent benzylation/alkylation reactions, followed by cyclization with malononitrile and substituted aldehydes . Its design is rooted in optimizing monoamine oxidase (MAO) inhibitory activity, with reported selectivity for MAO-B isoforms in related analogs .

Propiedades

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O3S/c26-20-7-3-1-5-17(20)22-19(13-28)25(29)33-23-18-6-2-4-8-21(18)30(34(31,32)24(22)23)14-15-9-11-16(27)12-10-15/h1-12,22H,14,29H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOVMSYQFSNQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-Amino-4-(2-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes key functional groups that contribute to its biological activity:

  • Amino group : Contributes to hydrogen bonding and solubility.
  • Chlorophenyl and fluorobenzyl substituents : These halogenated groups can enhance lipophilicity and biological activity.
  • Benzothiazine core : Known for various pharmacological properties.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various benzothiazine derivatives. A notable finding is that compounds with halogen substituents (e.g., chlorine or fluorine) exhibit enhanced activity against Gram-positive bacteria. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 0.00975mg mL0.00975\,\text{mg mL} against Staphylococcus aureus due to the presence of fluorinated groups in its structure .

CompoundStructureMIC (mg/mL)Activity
6gFluorinated benzothiazine0.00975High
7gChlorinated benzothiazineVariableModerate

Cytotoxicity

The cytotoxic effects of this compound have been investigated in vitro against various cancer cell lines. The presence of specific substituents significantly influences cytotoxicity. For example, compounds with fluorine or trifluoromethyl groups were found to have increased cytotoxicity compared to those without these substituents. This suggests that the electronic properties of these groups may enhance the compound's ability to interact with cellular targets .

The proposed mechanism involves the inhibition of key enzymes or pathways within bacterial and cancer cells. For instance, some benzothiazine derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival . The interaction with these targets could lead to apoptosis in cancer cells.

Case Studies

  • Antibacterial Efficacy
    A study conducted on a series of benzothiazine derivatives highlighted the importance of substituent positioning on antibacterial efficacy. Compounds with halogen atoms in the para position exhibited significantly higher activity against Enterococcus faecalis compared to their non-halogenated counterparts .
  • Cytotoxicity Profile
    In another investigation, a derivative similar to the compound was tested against HepG2 liver cancer cells, revealing an IC50 value of 1.30μM1.30\,\mu M, indicating potent antiproliferative effects. This suggests potential for further development as an anticancer agent .

Comparación Con Compuestos Similares

Target Compound

  • Core: Pyrano[3,2-c][2,1]benzothiazine.
  • Substituents:
    • 2-Chlorophenyl (C6H4Cl) at position 3.
    • 4-Fluorobenzyl (C6H4F-CH2) at position 4.
    • Nitrile (CN) at position 3.
    • 5,5-Dioxide (SO2) on the benzothiazine ring.

Comparative Compounds

2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) Core: Pyrano[3,2-b]pyran. Substituents: 4-Chlorobenzyloxy-phenyl at position 4, hydroxymethyl at position 6, and nitrile at position 3 .

6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) Core: Pyrano[2,3-c]pyrazole. Substituents: 2-Chlorophenyl at position 1, 3-methoxyphenyl at position 4, and methyl at position 3 .

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Core: Thiazolo[3,2-a]pyrimidine. Substituents: 4-Cyanobenzylidene at position 2, 5-methylfuran at position 7 .

Physicochemical Properties

Compound Melting Point (°C) IR (cm⁻¹) Highlights Molecular Formula Molar Mass (g/mol)
Target Compound Not reported Likely ν(CN) ~2190, ν(SO2) ~1150* C25H16ClFN2O3S 502.93†
6h 232–236 3406 (NH), 2191 (CN), 1636 (C=O) C23H18ClN3O4 451.86
3s 170.7–171.2 ν(CN) ~2200 (estimated) C21H18ClN3O2 391.84
11b 213–215 3423 (NH), 2209 (CN) C22H17N3O3S 403.45
Benzyl ester analog () Not reported Not reported C23H18FNO6 423.39

*Predicted based on sulfone analogs .
†Calculated based on molecular formula.

Target Compound

  • MAO-B Inhibition : Structural analogs (e.g., 6h in ) show selective MAO-B inhibition (IC50 < 1 µM) due to the fluorobenzyl group enhancing hydrophobic interactions with the enzyme’s active site .
  • Dual MAO-A/MAO-B Potential: The 2-chlorophenyl group may confer dual inhibition, as seen in compound 71 (), which inhibits both isoforms.

Comparative Compounds

6h () : Selective MAO-B inhibitor (IC50 = 0.89 µM), attributed to the 4-fluorobenzyl group.

3t () : Pyrazole derivatives with 4-chlorophenyl groups exhibit moderate MAO-A inhibition (IC50 ~5–10 µM).

Molecular Interactions

  • Target Compound : Docking studies suggest the 2-chlorophenyl group occupies the MAO-B hydrophobic cavity, while the 5,5-dioxide forms hydrogen bonds with Tyr-435 .
  • 6h () : The hydroxymethyl group may interact with catalytic water molecules in MAO-B, enhancing potency.
  • 3s () : The pyrazole core’s planarity limits penetration into MAO-B’s narrower active site, favoring MAO-A inhibition.

Q & A

Basic Synthesis Optimization

Q: What are the key considerations for optimizing the synthesis yield of this compound? A: Synthesis optimization requires careful selection of catalysts, solvents, and reaction duration. For example, palladium-based catalysts like Pd(OAc)₂ and ligands such as XPhos can enhance cross-coupling efficiency in structurally similar heterocyclic systems . Refluxing in acetic anhydride/acetic acid mixtures (10:20 mL) with sodium acetate as a base has been shown to improve cyclization yields in pyrano-thiazine derivatives . Monitor reaction progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients.

Advanced Computational Modeling

Q: How can computational methods predict reactivity or regioselectivity in derivatives of this compound? A: Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model transition states and electronic properties. For instance, ICReDD’s approach uses computational workflows to narrow down optimal reaction conditions by analyzing steric effects of substituents (e.g., 2-chlorophenyl vs. 4-fluorobenzyl groups) and their impact on ring strain in fused pyrano-thiazine systems . Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and predict byproduct formation .

Basic Structural Characterization

Q: What spectroscopic techniques are critical for confirming the structure of this compound? A: Use a combination of:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/fluorobenzyl groups) and carbon backbone connectivity .
  • IR spectroscopy : Detect functional groups like nitriles (~2,219 cm⁻¹) and sulfone stretches (~1,300–1,150 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 503.08 for C₂₅H₁₈ClFN₃O₃S) with <2 ppm error .

Advanced Data Contradiction Analysis

Q: How to resolve discrepancies in spectroscopic data between synthesized batches? A: Contradictions often arise from conformational polymorphism or residual solvents. Strategies include:

  • Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., confirming the dihydropyrano-thiazine ring fusion via C–C bond lengths of ~1.54 Å) .
  • Variable-temperature NMR : Identify dynamic rotational barriers in benzyl substituents .
  • HPLC purity analysis : Rule out impurities using C18 columns with acetonitrile/water gradients .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological potential? A: Prioritize assays aligned with structural analogs:

  • Kinase inhibition : Use ATP-binding assays (e.g., EGFR or VEGFR2) due to the benzothiazine core’s affinity for kinase pockets .
  • Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL indicates promise) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced Reaction Mechanism Elucidation

Q: How to determine the mechanism of sulfone group formation in this compound? A: Isotopic labeling (e.g., ¹⁸O tracing) can track sulfone oxidation pathways. For 5,5-dioxide systems, mechanistic studies suggest a two-step oxidation via sulfoxide intermediates using mCPBA as the oxidant . Computational modeling of electron density maps (ELF analysis) further clarifies nucleophilic attack sites during sulfonation .

Basic Solubility and Formulation

Q: What strategies improve aqueous solubility for in vivo studies? A: Due to the hydrophobic benzothiazine core:

  • Salt formation : Use HCl or sodium salts of the amino group.
  • Co-solvents : Employ DMSO/PEG-400 mixtures (≤10% v/v) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) via solvent evaporation .

Advanced Pharmacokinetic Profiling

Q: How to assess metabolic stability and tissue distribution? A: Use:

  • LC-MS/MS : Quantify plasma/tissue concentrations in rodent models (LOQ ≤1 ng/mL).
  • CYP450 inhibition assays : Identify metabolic pathways using human liver microsomes .
  • PET imaging : Radiolabel with ¹⁸F (via fluorobenzyl group) for real-time biodistribution tracking .

Basic Scale-Up Challenges

Q: What are the critical barriers in scaling up synthesis from mg to gram scale? A: Key issues include:

  • Exothermic reactions : Control temperature during nitro reduction steps to avoid decomposition.
  • Column chromatography limitations : Replace with recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .
  • Byproduct management : Optimize stoichiometry of chlorophenyl Grignard reagents to minimize dimerization .

Advanced Structure-Activity Relationship (SAR)

Q: How to design analogs with enhanced target selectivity? A: Focus on substituent effects:

  • Chlorophenyl position : 2-chloro substitution improves steric hindrance vs. 4-chloro in kinase binding .
  • Fluorobenzyl flexibility : Replace 4-fluorobenzyl with 3,5-difluoro variants to enhance π-stacking in hydrophobic pockets .
  • Nitrile modification : Convert to amides or tetrazoles to modulate solubility and H-bonding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.